molecular formula C6H7BrO2 B154365 (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol CAS No. 130792-45-9

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

Cat. No. B154365
M. Wt: 191.02 g/mol
InChI Key: KLPGXZKAVBGFGF-NTSWFWBYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information on the compound’s source or method of synthesis.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield.



Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information on reaction mechanisms, reaction conditions, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information on the compound’s chemical reactivity.


Scientific Research Applications

Bromination and Structural Analysis

  • A study by Han et al. (1999) discusses the bromination of cyclohexadiene, including (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. They explored the mechanism of bromination and confirmed structures using NMR and X-ray crystallography (Han et al., 1999).

Organic Synthesis

  • Hudlický and Thorpe (1997) highlighted the use of cyclohexadiene-cis-diols in organic synthesis. These compounds are valuable for synthesizing a range of natural products and developing methodologies for organic molecules (Hudlický & Thorpe, 1997).

Photochemical Studies

  • Ujike et al. (2005) studied the photoisomerization and photocyclization of 3,5-cyclohexadiene-1,2-diimine, a compound related to (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, in low-temperature argon matrices. They investigated the effects of different wavelengths on these processes (Ujike et al., 2005).

Chemical Intermediates

  • Chen (2010) described the use of cis-3,5-cyclohexadiene-1,2-diol in the production of chemicals and polymers, notably its role in the pharmaceutical industry and polymer production (Chen, 2010).

Catalysis

  • Kabir et al. (2010) demonstrated that cis-1,2-cyclohexanediol, a compound similar to (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, is an effective ligand in a Cu-catalytic system for cross-coupling reactions, underscoring its utility in synthesizing biologically important compounds (Kabir et al., 2010).

Auto-Ignition Control

  • Schönborn et al. (2019) investigated 1,3-cyclohexadiene for its potential in changing the reactivity of conventional fuel, contributing to the field of auto-ignition control (Schönborn et al., 2019).

Polymerization

  • Darensbourg et al. (2014) focused on the coupling reaction of 1,2-epoxy-4-cyclohexene with CO2, leading to the formation of cis-cyclohexadiene carbonate, a compound related to (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. They explored its polymerization and functionalization, highlighting its significance in materials science (Darensbourg et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures.


Future Directions

This could involve suggesting further studies to fully understand the compound’s properties, potential applications, and effects on human health and the environment.


properties

IUPAC Name

(1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGXZKAVBGFGF-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474061
Record name (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

CAS RN

130792-45-9
Record name (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
Reactant of Route 2
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
Reactant of Route 3
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
Reactant of Route 4
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
Reactant of Route 5
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
Reactant of Route 6
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

Citations

For This Compound
11
Citations
F Fabris, J Collins, B Sullivan, H Leisch… - Organic & Biomolecular …, 2009 - pubs.rsc.org
A series of benzoate esters (methyl, ethyl, n-Pr, i-Pr, n-Bu, t-Bu, allyl, and propargyl) were subjected to enzymatic dihydroxylation by E. coli JM 109(pDTG 601) strain in a whole-cell …
Number of citations: 43 pubs.rsc.org
RA Johnson - Organic Reactions, 2004 - Wiley Online Library
The metabolism of organic molecules by living organisms is of fundamental interest to biologists, microbiologists, and biochemists. The primary avenue of metabolism in most living …
Number of citations: 216 onlinelibrary.wiley.com
MA Endoma, VP Bui, J Hansen… - Organic process research …, 2002 - ACS Publications
The whole-cell fermentation of aromatic coumpounds with Escherichia coli JM109 (pDTG601) on a medium scale (10−15 L) produces enantiopure cyclohexadienediols. A detailed …
Number of citations: 99 pubs.acs.org
T Hudlicky, JW Reed - Synlett, 2009 - thieme-connect.com
This account is a tribute to Professor David Gibson in recognition of his discovery of enzymatic dihydroxylation of aromatic compounds four decades ago. Here are highlighted some of …
Number of citations: 149 www.thieme-connect.com
N Azoia, MJ Alves - academia.edu
In this text is presented a summary of the synthetic strategies used to build up either D-or L-pyranose skeleton of sugar framework structures under stereoselective methodologies. …
Number of citations: 0 www.academia.edu
MJ Alves, NG Azoia - researchgate.net
In this text is presented a summary of the synthetic strategies used to build up either D-or L-pyranose skeleton of sugar framework structures under stereoselective methodologies. …
Number of citations: 0 www.researchgate.net
NVS Birudukota, R Franke, B Hofer - Organic & Biomolecular …, 2016 - pubs.rsc.org
A major reason for the low success rate in current drug development through chemical synthesis has been ascribed to the large fraction of quasi planar candidate molecules. Therefore, …
Number of citations: 13 pubs.rsc.org
V Casarotto - 2008 - search.proquest.com
Ponicidin is an ent-kaurane diterpenoid that has been extracted from several species of Isodon, and from Rabdiosa rubescens; one of the eight constituents of the dietary herbal …
Number of citations: 0 search.proquest.com
AL Perkins - 2005 - etda.libraries.psu.edu
Alkynyliodonium salts are synthetically useful intermediates that serve as electrophilic acetylene equivalents due to the electron withdrawing nature of the hypervalent iodine. In one …
Number of citations: 0 etda.libraries.psu.edu
OO NO - J. Heterocycl. Chem, 1990 - Citeseer
Aldrichimica Acta 32_2 Page 1 Volume 32, Number 2, 1999 Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding Asymmetric Methodology ® ALDRICH® …
Number of citations: 3 citeseerx.ist.psu.edu

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